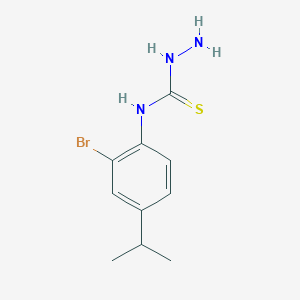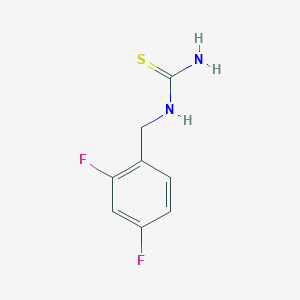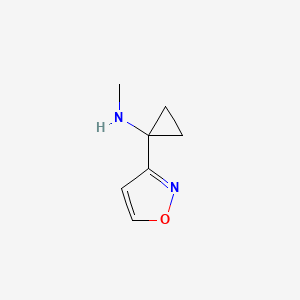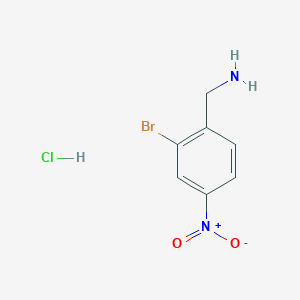![molecular formula C8H13NO B12992425 (S)-1-Azaspiro[4.4]nonan-6-one](/img/structure/B12992425.png)
(S)-1-Azaspiro[4.4]nonan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Azaspiro[44]nonan-6-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Azaspiro[4.4]nonan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Azaspiro[4.4]nonan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(S)-1-Azaspiro[4.4]nonan-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-Azaspiro[4.4]nonan-6-one involves its interaction with specific molecular targets. The nitrogen atom in the spiro ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[4.4]nonan-6-one: Similar in structure but contains an oxygen atom instead of nitrogen.
1,7-Diazaspiro[4.4]nonan-6-one: Contains an additional nitrogen atom in the spiro ring.
Uniqueness
(S)-1-Azaspiro[4.4]nonan-6-one is unique due to its specific spirocyclic structure with a single nitrogen atom, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(5S)-1-azaspiro[4.4]nonan-9-one |
InChI |
InChI=1S/C8H13NO/c10-7-3-1-4-8(7)5-2-6-9-8/h9H,1-6H2/t8-/m0/s1 |
InChI Key |
LTOHVYIUHGWICI-QMMMGPOBSA-N |
Isomeric SMILES |
C1CC(=O)[C@]2(C1)CCCN2 |
Canonical SMILES |
C1CC(=O)C2(C1)CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


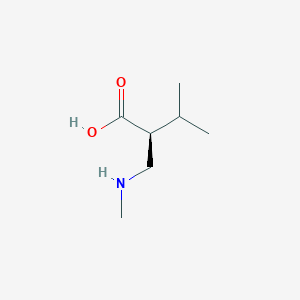
![tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12992363.png)
![5H-thieno[3,2-b]pyran-2-carboxylic acid](/img/structure/B12992371.png)

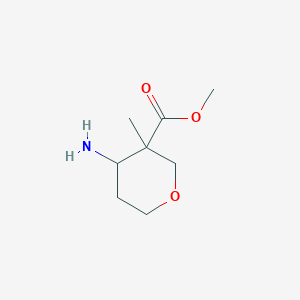
![5-Oxaspiro[3.4]octan-8-amine](/img/structure/B12992381.png)
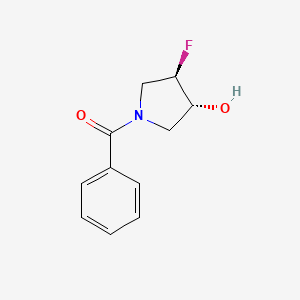


![3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12992407.png)
